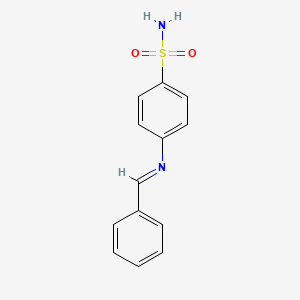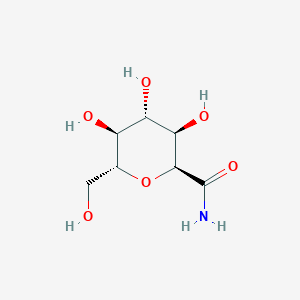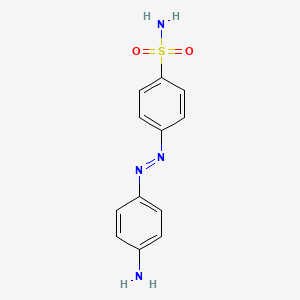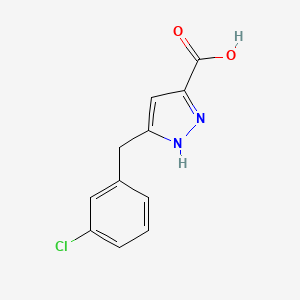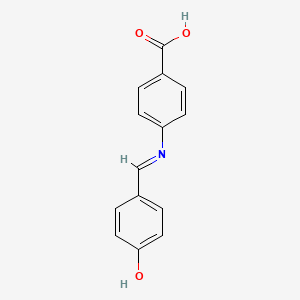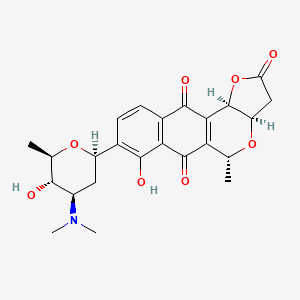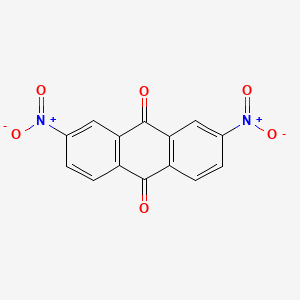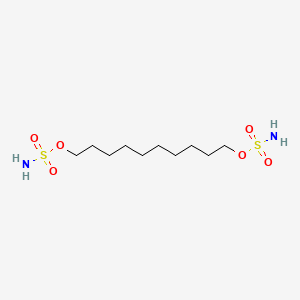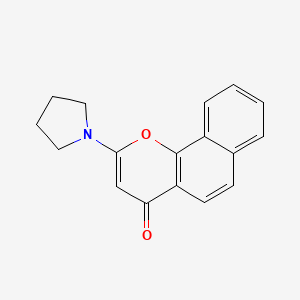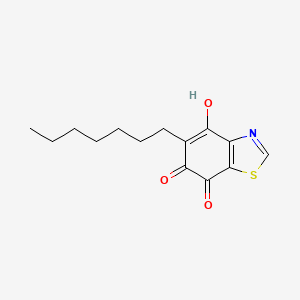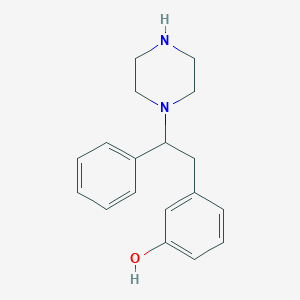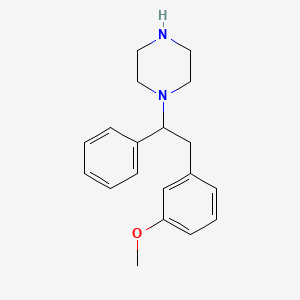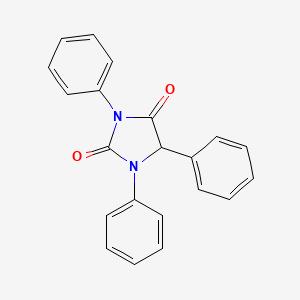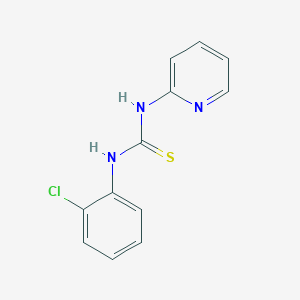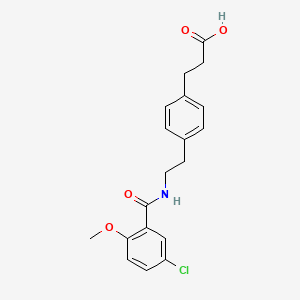
4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-319745 is a compound known for its potential as a dual inhibitor of DNA methyltransferases and histone deacetylases. These enzymes are crucial in the regulation of gene expression and are important targets in the development of anticancer drugs .
Preparation Methods
The synthesis of NSC-319745 involves the design and creation of hydroxamic acid derivativesThe reaction conditions often involve the use of specific reagents and catalysts to ensure the formation of the desired product .
Chemical Reactions Analysis
NSC-319745 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC-319745 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in the study of enzyme inhibition and the development of new synthetic methods.
Biology: It is used to study the regulation of gene expression and the role of epigenetic modifications.
Medicine: It has potential as an anticancer agent due to its ability to inhibit DNA methyltransferases and histone deacetylases.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
NSC-319745 exerts its effects by inhibiting DNA methyltransferases and histone deacetylases. These enzymes are involved in the regulation of gene expression through epigenetic modifications. By inhibiting these enzymes, NSC-319745 can alter gene expression patterns, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
NSC-319745 is unique in its ability to inhibit both DNA methyltransferases and histone deacetylases. Similar compounds include:
Other hydroxamic acid derivatives: These compounds also exhibit dual inhibition of DNA methyltransferases and histone deacetylases but may vary in their potency and specificity.
Properties
CAS No. |
61629-60-5 |
|---|---|
Molecular Formula |
C19H20ClNO4 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C19H20ClNO4/c1-25-17-8-7-15(20)12-16(17)19(24)21-11-10-14-4-2-13(3-5-14)6-9-18(22)23/h2-5,7-8,12H,6,9-11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
AIEFQKOARQRACO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)CCC(=O)O |
| 61629-60-5 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
